Coumarin, 4-chloro-7-diethylamino-
Description
Contextualization within the Coumarin (B35378) Class of Compounds
Coumarins are a large class of benzopyrone compounds, found in many plants. nih.gov The unsubstituted coumarin itself is a crystalline solid, but its derivatives are renowned for their diverse biological activities and, most notably, their fluorescent properties. researchgate.netnih.gov The introduction of various substituents onto the coumarin ring can dramatically alter their photophysical and spectroscopic properties. researchgate.net
4-Chloro-7-diethylaminocoumarin belongs to the family of 7-aminocoumarins, which are arguably the most important subset of coumarins due to their intense fluorescence and environmental sensitivity. nih.gov The diethylamino group at the 7-position acts as a strong electron-donating group, which, in conjunction with the electron-withdrawing nature of the lactone carbonyl, creates a significant intramolecular charge transfer (ICT) character upon photoexcitation. This ICT is responsible for the strong fluorescence and solvatochromism observed in this class of compounds. The chlorine atom at the 4-position provides a reactive handle for further chemical modifications, allowing for the facile synthesis of a wide array of derivatives. researchgate.net
Significance as a Core Scaffold in Functional Material Development
The unique structural features of 4-chloro-7-diethylaminocoumarin make it a valuable scaffold for the development of functional materials. Its inherent fluorescence is a key attribute, making it a popular component in the design of fluorescent probes and labels. researchgate.net The reactivity of the chlorine atom allows for its incorporation into larger molecular architectures, enabling the creation of materials with tailored properties.
Derivatives of 7-diethylaminocoumarin have been investigated for their potential in various advanced materials. For instance, coumarin-based dyes are considered promising candidates for use in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). ossila.comifmo.ru The ability to tune the emission color and improve charge transport characteristics through chemical modification of the coumarin core is a significant advantage in these applications. ifmo.ru
Overview of Key Research Domains
The application of 4-chloro-7-diethylaminocoumarin and its derivatives spans several key research domains:
Fluorescent Probes and Chemosensors: A primary application lies in the development of fluorescent chemosensors for the detection of various analytes, including metal ions. researchgate.netmdpi.com The interaction of the analyte with a receptor unit attached to the coumarin scaffold can induce a change in the fluorescence properties, such as intensity or wavelength, allowing for sensitive and selective detection. researchgate.net
Biological Imaging: The bright fluorescence and cell permeability of some coumarin derivatives make them suitable for use as fluorescent probes in biological imaging. ossila.comchemimpex.com They can be used to label and visualize specific cellular components or processes.
Organic Electronics: As mentioned, coumarin derivatives are being explored for their use in OLEDs and DSSCs. ossila.comifmo.ruarxiv.org Their strong light-absorbing and emitting properties are crucial for the performance of these devices.
Chemical and Physical Properties of 4-chloro-7-diethylaminocoumarin
The fundamental properties of 4-chloro-7-diethylaminocoumarin are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C13H14ClNO2 | nih.gov |
| Molecular Weight | 251.71 g/mol | nih.gov |
| IUPAC Name | 4-chloro-7-(diethylamino)chromen-2-one | nih.gov |
| CAS Number | 131447-40-0 | nih.gov |
| Appearance | Not explicitly stated, but related compounds are crystalline solids. | |
| Solubility | Soluble in various organic solvents. |
Synthesis of 4-chloro-7-diethylaminocoumarin Derivatives
The synthesis of derivatives based on the 4-chloro-7-diethylaminocoumarin scaffold often involves nucleophilic substitution at the 4-position. The chlorine atom can be displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides, to introduce new functional groups. For example, seven novel fluorescent coumarin derivatives were synthesized from 7-diethylamino-4-chloro-3-formyl-coumarin. researchgate.net Another study describes the synthesis of coumarin-7 and its isomer by condensing the corresponding formylcoumarin with o-phenylenediamine. researchgate.net
Detailed Research Findings on Functional Material Applications
Chemosensors for Metal Ion Detection
A significant area of research has focused on the use of 4-chloro-7-diethylaminocoumarin as a building block for chemosensors that can detect metal ions. The general strategy involves attaching a metal-ion-selective ligand to the coumarin fluorophore. Upon binding of the metal ion, the photophysical properties of the coumarin are altered, leading to a detectable signal.
For instance, coumarin-based sensors have been developed for the detection of various metal ions, including toxic heavy metals like Hg²⁺ and Pb²⁺. researchgate.net These sensors often operate via a "turn-on" or "turn-off" fluorescence mechanism. In a "turn-off" sensor, the fluorescence of the coumarin is quenched upon binding to the metal ion. Conversely, in a "turn-on" sensor, the fluorescence is enhanced. The selectivity of these sensors is determined by the nature of the chelating group attached to the coumarin scaffold.
Fluorescent Probes for Biological Imaging
The excellent photophysical properties of 7-diethylaminocoumarin derivatives make them attractive candidates for fluorescent probes in biological imaging. Their strong absorption and emission in the visible region of the spectrum, coupled with high quantum yields, allow for sensitive detection. ossila.com Furthermore, the lipophilic nature of the diethylamino group can facilitate cell membrane permeability.
Researchers have designed and synthesized coumarin-based probes that can target specific organelles within a cell or respond to changes in the cellular environment, such as pH or the presence of specific enzymes. The ability to modify the coumarin structure allows for the fine-tuning of its spectral properties and biological targeting capabilities. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
131447-40-0 |
|---|---|
Molecular Formula |
C13H14ClNO2 |
Molecular Weight |
251.71 g/mol |
IUPAC Name |
4-chloro-7-(diethylamino)chromen-2-one |
InChI |
InChI=1S/C13H14ClNO2/c1-3-15(4-2)9-5-6-10-11(14)8-13(16)17-12(10)7-9/h5-8H,3-4H2,1-2H3 |
InChI Key |
RNVTULXTDSCADN-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)Cl |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)Cl |
Other CAS No. |
131447-40-0 |
Origin of Product |
United States |
Synthetic Strategies and Precursor Chemistry of 4 Chloro 7 Diethylaminocoumarin
Established Synthetic Pathways for 4-chloro-7-diethylaminocoumarin
The synthesis of 4-chloro-7-diethylaminocoumarin is not commonly detailed as a one-step process. A highly plausible and efficient route involves a two-step sequence starting from 3-diethylaminophenol (B49911). This strategy first constructs the 4-hydroxycoumarin (B602359) core, which is subsequently converted to the target 4-chloro derivative.
The primary pathway involves two well-established named reactions: the Pechmann condensation and a subsequent chlorination reaction.
Step 1: Pechmann Condensation to form 7-diethylamino-4-hydroxycoumarin
The initial step is the synthesis of the intermediate, 7-diethylamino-4-hydroxycoumarin. This is typically achieved via the Pechmann condensation, a reaction that forms a coumarin (B35378) from a phenol (B47542) and a β-ketoester under acidic conditions. wikipedia.orgresearchgate.net In this specific case, the reactants are 3-diethylaminophenol and a malonic acid ester, such as diethyl malonate.
The reaction mechanism proceeds as follows wikipedia.org:
Transesterification: Under the influence of a strong acid catalyst (e.g., sulfuric acid, methanesulfonic acid), the phenolic hydroxyl group of 3-diethylaminophenol attacks one of the carbonyl groups of diethyl malonate. This results in a transesterification, forming a new ester intermediate.
Intramolecular Acylation (Cyclization): The electron-rich aromatic ring, activated by both the hydroxyl and the strongly donating diethylamino group, undergoes an intramolecular Friedel-Crafts-type acylation. The carbon ortho to the phenolic oxygen attacks the second ester carbonyl group. This ring-closing step forms the heterocyclic coumarin core.
Dehydration: The resulting cyclic intermediate contains a hydroxyl group, which is subsequently eliminated as a water molecule (dehydration) to form the stable, aromatic coumarin ring system, yielding 7-diethylamino-4-hydroxycoumarin researchgate.netbohrium.com.
Step 2: Chlorination of 7-diethylamino-4-hydroxycoumarin
The second step involves the conversion of the 4-hydroxy group to a 4-chloro group. The 4-hydroxycoumarin scaffold exists in equilibrium with its 2-hydroxy-4-chromone tautomer, but the 4-hydroxycoumarin form is reactive. This transformation is a standard procedure in coumarin chemistry, often accomplished using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) sciensage.info.
The mechanism using POCl₃ involves:
Activation of the Hydroxyl Group: The oxygen of the 4-hydroxy group acts as a nucleophile, attacking the phosphorus atom of POCl₃. This forms a phosphate (B84403) ester intermediate, converting the hydroxyl group into a good leaving group.
Nucleophilic Substitution: A chloride ion (Cl⁻), generated from the POCl₃, then acts as a nucleophile. It attacks the C4 position of the coumarin ring, displacing the phosphate ester group and resulting in the formation of 4-chloro-7-diethylaminocoumarin nih.gov.
Optimizing the synthesis of 4-chloro-7-diethylaminocoumarin primarily focuses on the efficiency of the Pechmann condensation step.
Catalyst Choice: While concentrated sulfuric acid is a traditional catalyst for the Pechmann reaction, its use can lead to side reactions and harsh workup conditions. A variety of alternative acid catalysts have been explored to improve yields and create milder reaction conditions. These include Lewis acids like zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and indium(III) chloride (InCl₃), as well as solid acid catalysts and ionic liquids. nih.govmdpi.com For instance, the use of a Lewis acidic chloroaluminate ionic liquid has been shown to drastically reduce reaction times even at ambient temperatures, acting as both the solvent and catalyst. organic-chemistry.org
Reaction Conditions: Temperature control is crucial. While some Pechmann condensations require elevated temperatures (e.g., 110°C), the use of highly activated phenols like 3-diethylaminophenol and more effective catalysts can allow the reaction to proceed under milder conditions, which helps to minimize the formation of byproducts. wikipedia.orgnih.gov
Purification: Purity is typically achieved through standard laboratory techniques. After the reaction is complete, the crude product is often precipitated by pouring the reaction mixture into water. The solid product can then be collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 7-diethylamino-4-hydroxycoumarin intermediate. nih.gov The final 4-chloro product can be similarly purified.
Table 1: Selected Catalysts for Pechmann Condensation This table provides examples of catalysts used for Pechmann condensations, which can be applied to optimize the synthesis of the 7-diethylamino-4-hydroxycoumarin intermediate.
| Catalyst | Typical Conditions | Advantages | Reference |
| Sulfuric Acid (H₂SO₄) | Concentrated, elevated temperature | Traditional, inexpensive | wikipedia.org |
| Amberlyst-15 | 110°C, solvent-free | Heterogeneous, reusable | researchgate.net |
| Indium(III) Chloride (InCl₃) | Room temp, ball mill | Mild, solvent-free, rapid | mdpi.com |
| Chloroaluminate Ionic Liquid | Room temperature | Dual solvent/catalyst, fast | organic-chemistry.org |
| Zn₀.₉₂₅Ti₀.₀₇₅O NPs | 110°C, solvent-free | Heterogeneous, recyclable | nih.gov |
Synthesis and Role of Key Functionalized Derivatives
The 4-chloro-7-diethylaminocoumarin scaffold is a valuable platform for creating more complex molecular architectures, primarily by leveraging the reactivity of the C3 and C4 positions.
A key derivative is the 3-formyl version of the title compound. While its direct synthesis is not widely reported, a probable and effective method would be the Vilsmeier-Haack reaction. wikipedia.orgnumberanalytics.com This reaction is a powerful tool for formylating electron-rich aromatic and heterocyclic compounds. tcichemicals.comorganic-chemistry.orgslideshare.net
The synthesis would proceed by treating 4-chloro-7-diethylaminocoumarin with a Vilsmeier reagent. The reagent is typically generated in situ from a formamide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃). wikipedia.org
The reaction mechanism is understood to be:
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic N,N-dimethylchloroiminium ion, which is the active formylating agent. numberanalytics.com
Electrophilic Aromatic Substitution: The coumarin ring, being highly activated by the 7-diethylamino group, undergoes electrophilic attack by the Vilsmeier reagent. The C3 position is the most nucleophilic site and is where the substitution occurs. This is supported by the known Vilsmeier-Haack formylation of 7-diethylaminocoumarin, which also occurs at the C3 position. researchgate.netprepchem.com
Hydrolysis: The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final product, 4-chloro-7-diethylaminocoumarin-3-aldehyde. tcichemicals.com
This aldehyde is a valuable synthetic intermediate. The formyl group can be readily transformed into a variety of other functionalities, allowing for the construction of fused heterocyclic systems or the attachment of different side chains. sciensage.info
The chlorine atom at the C4 position of 4-chloro-7-diethylaminocoumarin is a key functional handle for creating other derivatives. It can be readily displaced by various nucleophiles through a nucleophilic aromatic substitution mechanism. This opens pathways to a diverse range of coumarin architectures.
4-Amino Derivatives: Reaction with primary or secondary amines can replace the chlorine atom to yield 4-amino-7-diethylaminocoumarin derivatives. Studies on the similar 4-chloro-3-formylcoumarin have shown its reactivity towards aliphatic and aromatic amines to form N-substituted 4-aminocoumarins. researchgate.net
4-Azido Derivatives: Treatment with sodium azide (B81097) (NaN₃) would likely lead to the formation of 4-azido-7-diethylaminocoumarin. The azido (B1232118) group is a versatile functional group that can participate in cycloaddition reactions (e.g., "click chemistry") or be reduced to an amino group.
4-Thioether Derivatives: Nucleophilic attack by thiols (R-SH) in the presence of a base would displace the chloride to form 4-thioether-substituted coumarins.
These substitution reactions significantly expand the chemical space accessible from the 4-chloro-7-diethylaminocoumarin precursor, enabling the synthesis of compounds with tailored electronic and photophysical properties for various applications.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation
For the 7-(diethylamino)-4-chloro-3-formyl-coumarin, the diethylamino group's protons appear as a quartet around 3.50 ppm and a triplet around 1.27 ppm, corresponding to the methylene (B1212753) (-CH₂) and methyl (-CH₃) groups, respectively. rsc.org The aromatic protons on the coumarin (B35378) ring system exhibit signals in the downfield region, typically between 6.42 and 7.82 ppm. rsc.org It is anticipated that the ¹H NMR spectrum of 4-chloro-7-diethylamino-coumarin would display a similar pattern for the diethylamino substituent. The absence of the formyl group at the 3-position would result in a simpler aromatic region, with the proton at C3 appearing as a singlet.
| Proton Assignment (Predicted) | Chemical Shift (δ) ppm (in CDCl₃) |
| -CH₃ (ethyl) | ~1.2-1.3 (triplet) |
| -CH₂ (ethyl) | ~3.4-3.5 (quartet) |
| H-3 | ~6.0-6.2 (singlet) |
| H-8 | ~6.4-6.5 (doublet) |
| H-6 | ~6.6-6.7 (doublet of doublets) |
| H-5 | ~7.3-7.4 (doublet) |
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 4-chloro-7-diethylamino-coumarin
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis
The carbon skeleton of 4-chloro-7-diethylamino-coumarin can be precisely mapped using ¹³C NMR spectroscopy. While a specific spectrum for the target compound is noted as available from Wiley-VCH GmbH, direct access to this data is limited. nih.gov However, the ¹³C NMR data for 2-((4-Chloro-7-(diethylamino)-2-oxo-2H-chromen-3-yl)methylene)malononitrile provides a strong comparative basis. rsc.org
In this related structure, the carbons of the diethylamino group are observed at approximately 12.48 ppm (methyl) and 45.50 ppm (methylene). rsc.org The carbon atoms of the coumarin core resonate over a wide range, from around 96.71 ppm to 156.46 ppm, with the carbonyl carbon (C=O) appearing at the most downfield position. rsc.org The presence of the electron-withdrawing chlorine atom at C4 would influence the chemical shift of this carbon, typically causing it to appear in the 115-120 ppm region.
| Carbon Assignment (Predicted) | Chemical Shift (δ) ppm (in CDCl₃) |
| -CH₃ (ethyl) | ~12-14 |
| -CH₂ (ethyl) | ~45-46 |
| C-3 | ~108-110 |
| C-4a | ~109-111 |
| C-8 | ~96-98 |
| C-6 | ~110-112 |
| C-5 | ~124-126 |
| C-4 | ~115-120 |
| C-7 | ~150-152 |
| C-8a | ~155-157 |
| C=O (C-2) | ~160-162 |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for 4-chloro-7-diethylamino-coumarin
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is well-suited for analyzing coumarin derivatives. High-resolution mass spectrometry (HRMS) using ESI allows for the precise determination of the molecular formula. For a related compound, 2-((4-Chloro-7-(diethylamino)-2-oxo-2H-chromen-3-yl)methylene)malononitrile, the sodium adduct [M+Na]⁺ was observed at an m/z of 350.06698. rsc.org For 4-chloro-7-diethylamino-coumarin, with a molecular formula of C₁₃H₁₄ClNO₂, the expected monoisotopic mass is approximately 251.0713 g/mol . guidechem.comchemnet.com In ESI-MS, this compound would likely be detected as the protonated molecule [M+H]⁺ at m/z 252.0786 or as a sodium adduct [M+Na]⁺ at m/z 274.0605.
| Ion | Calculated m/z |
| [M]⁺ | 251.0713 |
| [M+H]⁺ | 252.0786 |
| [M+Na]⁺ | 274.0605 |
Interactive Data Table: Predicted ESI-MS Data for 4-chloro-7-diethylamino-coumarin
MALDI-TOF-MS for Molecular Weight Determination
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is another soft ionization technique often used for the analysis of organic molecules. While specific MALDI-TOF-MS data for 4-chloro-7-diethylamino-coumarin is not detailed in the available literature, research on related compounds highlights its utility. For instance, a study on the analysis of phosphatidylethanolamine (B1630911) chloramines found that the use of 4-chloro-α-cyanocinnamic acid as a matrix was effective for their detection. nih.gov This suggests that a chlorinated matrix could be beneficial for the analysis of 4-chloro-7-diethylamino-coumarin by MALDI-TOF-MS, which would be expected to show a prominent molecular ion peak corresponding to its molecular weight.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of a coumarin derivative is characterized by several key absorption bands. For 4-chloro-7-diethylamino-coumarin, the most prominent peaks would be associated with the carbonyl group of the lactone ring, the C-N stretching of the diethylamino group, the C-Cl stretching, and the various vibrations of the aromatic ring.
Based on data for similar coumarin structures, the following vibrational frequencies are expected: ceon.rsnist.govresearchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (lactone) | Stretching | ~1700-1740 |
| C=C (aromatic) | Stretching | ~1600-1620 and ~1400-1500 |
| C-N (diethylamino) | Stretching | ~1350-1370 |
| C-O (lactone) | Stretching | ~1050-1250 |
| C-Cl | Stretching | ~700-800 |
| C-H (aromatic) | Bending (out-of-plane) | ~800-850 |
Interactive Data Table: Predicted FTIR Absorption Bands for 4-chloro-7-diethylamino-coumarin
Electronic Absorption Spectroscopy (UV-Vis)
Electronic absorption spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength and intensity of this absorption are highly dependent on the molecular structure.
Analysis of Absorption Maxima and Band Shapes
The UV-Vis absorption spectrum of a coumarin derivative is typically characterized by one or more strong absorption bands. The position of the absorption maximum (λmax) is influenced by the substituents on the coumarin ring. The diethylamino group at the 7-position acts as a strong electron-donating group, which generally leads to a significant red-shift (bathochromic shift) of the absorption band compared to the unsubstituted coumarin core. This is due to the intramolecular charge transfer (ICT) character of the electronic transition, where electron density is pushed from the amino group towards the electron-accepting lactone ring.
The chloro group at the 4-position, being an electron-withdrawing group, is also expected to influence the electronic distribution and thus the absorption spectrum. However, without specific experimental data for Coumarin, 4-chloro-7-diethylamino- , the precise λmax cannot be stated. For comparison, a related compound, 7-diethylamino-4-methylcoumarin (B84069), exhibits an absorption maximum at 391 nm in a polymer matrix, which is attributed to the absorption of the coumarin units researchgate.net. It is anticipated that the absorption spectrum of Coumarin, 4-chloro-7-diethylamino- would show a broad and intense band in a similar region, with the exact position and shape being solvent-dependent.
Determination of Molar Absorption Coefficients
The molar absorption coefficient (ε), also known as the molar absorptivity, is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a constant for a particular substance at a specific wavelength and is determined using the Beer-Lambert law. High molar absorption coefficients are desirable for applications requiring high sensitivity.
Specific values for the molar absorption coefficient of Coumarin, 4-chloro-7-diethylamino- are not available in the reviewed literature. However, coumarin derivatives with strong electron-donating groups like the diethylamino group typically exhibit high molar absorptivity values, often in the range of 10⁴ to 10⁵ L·mol⁻¹·cm⁻¹.
Fluorescence Emission Spectroscopy
Fluorescence spectroscopy provides information about the electronic structure of the excited state and the de-excitation pathways of a molecule. After a molecule absorbs light and is promoted to an excited state, it can return to the ground state by emitting a photon, a process known as fluorescence.
Characterization of Emission Maxima and Spectral Bandwidths
The fluorescence emission of coumarin derivatives is known for its brightness and sensitivity to the local environment. The emission maximum (λem) is typically at a longer wavelength than the absorption maximum, a phenomenon known as the Stokes shift. Similar to the absorption spectrum, the emission spectrum is influenced by the substituents and the solvent polarity. The strong electron-donating diethylamino group at the 7-position is crucial for the high fluorescence of many coumarin dyes.
For Coumarin, 4-chloro-7-diethylamino- , the specific emission maximum and spectral bandwidth have not been reported in the available literature. Based on data for analogous compounds, the emission is expected to be in the blue-green region of the visible spectrum. The spectral bandwidth is anticipated to be broad, which is a common feature for many fluorescent organic dyes.
Quantification of Fluorescence Quantum Yields
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is a key characteristic of a good fluorophore.
The fluorescence quantum yield of Coumarin, 4-chloro-7-diethylamino- has not been experimentally determined in the accessible literature. However, coumarin derivatives bearing a 7-diethylamino group are well-known for their high fluorescence quantum yields. For instance, the related compound 7-(Diethylamino)-4-(trifluoromethyl)coumarin has a reported quantum yield of 94.8% ossila.com. It is plausible that Coumarin, 4-chloro-7-diethylamino- also possesses a significant fluorescence quantum yield, making it a potentially useful fluorescent material.
Investigation of Stokes Shifts
The Stokes shift is the difference in energy (or wavelength) between the position of the band maximum of the absorption and the band maximum of the emission. A large Stokes shift is often desirable in fluorescence applications as it facilitates the separation of the excitation and emission signals, reducing self-absorption and improving signal-to-noise ratios.
As the specific absorption and emission maxima for Coumarin, 4-chloro-7-diethylamino- are not available, the Stokes shift cannot be calculated. However, coumarin dyes are known to exhibit significant Stokes shifts, which are influenced by the nature of the substituents and the polarity of the solvent. The intramolecular charge transfer character of the excited state in 7-aminocoumarins typically leads to a larger Stokes shift in more polar solvents.
Photophysical Properties and Excited State Dynamics
Intramolecular Charge Transfer (ICT) Processes
Upon absorption of light, molecules like 4-chloro-7-diethylaminocoumarin undergo an electronic transition to an excited state. A key feature of 7-aminocoumarin (B16596) derivatives is the occurrence of intramolecular charge transfer (ICT). In this process, electron density is redistributed within the molecule, moving from an electron-donating group to an electron-accepting group.
In 4-chloro-7-diethylaminocoumarin, the diethylamino group at the 7-position acts as a potent electron donor, while the lactone carbonyl group and the pyrone ring constitute the electron-accepting moiety. The absorption of a photon promotes an electron from the highest occupied molecular orbital (HOMO), which is typically localized on the electron-donating part of the molecule, to the lowest unoccupied molecular orbital (LUMO), which is centered on the electron-accepting part. This results in the formation of a highly polar excited state with a significantly larger dipole moment than the ground state. This charge transfer character of the excited state is fundamental to the solvatochromic properties of the molecule. For many 7-aminocoumarins, this ICT state is the primary fluorescent state in non-polar to moderately polar solvents. nih.govresearchgate.net
Twisted Intramolecular Charge Transfer (TICT) State Formation
In addition to the planar ICT state, many flexible molecules, including 7-aminocoumarin derivatives, can form a twisted intramolecular charge transfer (TICT) state. This phenomenon is a critical de-excitation pathway that often competes with fluorescence, thereby influencing the fluorescence quantum yield. nih.gov The formation of a TICT state involves a conformational change in the excited state, specifically the rotation of the diethylamino group around the C-N single bond that connects it to the coumarin (B35378) core.
In polar solvents, the highly polar TICT state is stabilized, which can lower the energy barrier for its formation from the initially excited planar ICT state. This rotation leads to a decoupling of the p-orbitals of the donor (the amino group) and the acceptor (the coumarin ring system), resulting in a state with near-complete charge separation but very low oscillator strength for emission. Consequently, the TICT state is often non-emissive or very weakly emissive and primarily decays back to the ground state through non-radiative pathways like internal conversion. This efficient non-radiative decay from the TICT state is a major reason for the observed fluorescence quenching of some 7-aminocoumarins in highly polar solvents. nih.gov
Solvatochromic Behavior and Solvent Polarity Effects
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This change is a direct consequence of the differential solvation of the ground and excited states of the molecule. 7-aminocoumarins are well-known for their pronounced solvatochromism, which is a direct manifestation of the ICT and TICT processes.
The absorption spectra of 7-aminocoumarin derivatives typically exhibit a bathochromic (red) shift as the polarity of the solvent increases. This is because the excited state is more polar than the ground state. An increase in solvent polarity leads to a greater stabilization of the polar excited state compared to the less polar ground state, which reduces the energy gap between them and shifts the absorption to longer wavelengths. For instance, studies on the closely related 7-diethylamino-3-thenoylcoumarin show a noticeable red shift in the absorption maximum when moving from less polar to more polar solvents. researchgate.net
| Solvent | Absorption Maximum (λ_abs) [nm] |
| n-Hexane | 360 |
| Toluene | 369 |
| Diethyl ether | 370 |
| Dichloromethane | 378 |
| Acetone | 376 |
| Acetonitrile | 376 |
| Ethanol | 375 |
| Methanol | 373 |
| Formamide | 382 |
Data adapted from a study on 7-diethylamino-4-methylcoumarin (B84069) to illustrate general solvatochromic trends. nih.gov
The effect of solvent polarity is often more pronounced on the fluorescence emission spectra of 7-aminocoumarins than on their absorption spectra. As the solvent polarity increases, the emission maximum undergoes a significant bathochromic shift. This is due to the relaxation of the solvent molecules around the highly polar excited state before fluorescence occurs, a process that further lowers the energy of the excited state.
Furthermore, the fluorescence intensity and quantum yield are strongly dependent on the solvent. In non-polar solvents, many 7-aminocoumarins exhibit strong fluorescence. However, as the polarity of the solvent increases, the fluorescence quantum yield often decreases. This quenching of fluorescence in polar solvents is frequently attributed to the increased probability of forming a non-emissive TICT state, which provides an efficient non-radiative decay pathway. nih.govresearchgate.net
As specific data for 4-chloro-7-diethylaminocoumarin is not available, the table below shows the fluorescence data for the representative compound 7-diethylamino-4-methylcoumarin to demonstrate the typical influence of solvent polarity.
| Solvent | Emission Maximum (λ_em) [nm] |
| n-Hexane | 408 |
| Toluene | 422 |
| Diethyl ether | 425 |
| Dichloromethane | 438 |
| Acetone | 442 |
| Acetonitrile | 443 |
| Ethanol | 445 |
| Methanol | 448 |
| Formamide | 473 |
Data adapted from a study on 7-diethylamino-4-methylcoumarin to illustrate general solvatochromic trends. nih.gov
To quantify the effect of solvent properties on the spectral shifts, linear solvation energy relationships (LSERs) are often employed. Models such as the Lippert-Mataga, Kamlet-Taft, and Catalan parameters are used to correlate the absorption and emission maxima with various solvent polarity parameters. nih.govresearchgate.net These models help to disentangle the contributions of different types of solute-solvent interactions, such as non-specific dipolarity/polarizability and specific hydrogen-bonding interactions (solvent acidity and basicity). For example, studies on 7-diethylamino-3-thenoylcoumarin have shown that non-specific interactions related to solvent polarity have a greater influence on the absorption spectra, while solvent dipolarity is a significant factor for the fluorescence spectra. researchgate.net Such analyses provide a deeper understanding of the nature of the solute-solvent interactions in both the ground and excited states.
Photostability and Photodegradation Mechanisms
The photostability of fluorescent dyes is a critical parameter for their practical applications. While specific studies on the photodegradation of 4-chloro-7-diethylaminocoumarin are scarce in the reviewed literature, general degradation pathways for 7-aminocoumarins have been proposed. One common mechanism involves the dealkylation of the amino group at the 7-position. Another potential degradation pathway is photodimerization across the 3- and 4-positions of the coumarin ring. The substitution at the 4-position can influence the photostability of coumarin dyes. For instance, some studies suggest that coumarins unsubstituted at the 4-position may have improved photochemical stability. The presence of a chloro group at this position in 4-chloro-7-diethylaminocoumarin could potentially influence its degradation pathways, but further research is needed to elucidate the specific mechanisms.
Excitation Wavelength Dependency of Fluorescence
The fluorescence characteristics of many coumarin dyes, particularly those with strong intramolecular charge transfer (ICT) character like the 7-diethylamino substituted coumarins, can exhibit a dependency on the specific excitation wavelength used. This phenomenon is most notably observed as a Red-Edge Excitation Shift (REES). nih.govnih.gov REES is defined as the shift of the fluorescence emission maximum to a longer wavelength (a red shift) as the excitation wavelength is moved towards the "red edge," or the long-wavelength side, of the absorption band. nih.gov
This effect arises from the diversity of fluorophore-solvent conformations in the ground state. When a polar fluorophore is in a polar solvent, it is surrounded by a "shell" of solvent molecules. The exact orientation of these solvent molecules varies, leading to a range of ground-state energy levels. Excitation with high-energy light (at the absorption maximum) excites a broad population of these conformations. However, excitation at the red edge of the absorption spectrum selectively excites those fluorophores that are in a lower energy state, which typically corresponds to those that are most strongly stabilized by interaction with the surrounding solvent molecules. nih.gov
If the solvent molecules in this solvation shell cannot reorient themselves to a fully relaxed state within the fluorescence lifetime of the excited fluorophore, the emission will occur from this not-fully-equilibrated state. nih.gov This results in an emission at lower energy (longer wavelength) compared to the emission observed with excitation at the absorption peak. The magnitude of the REES is therefore indicative of the mobility of the fluorophore's local environment; a large REES suggests a slow rate of solvent relaxation, often found in viscous solvents or motionally restricted environments like micelles or protein binding pockets. nih.govnih.gov
While specific studies detailing the REES phenomenon for 4-chloro-7-diethylaminocoumarin are not prominent in the literature, extensive research on structurally analogous compounds provides a strong basis for its expected behavior. A key example is the study of 7-(diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester (7-DCCAE), which demonstrated significant excitation wavelength-dependent dynamics when studied within AOT reverse micelles. rsc.org
In that study, researchers observed a distinct REES for 7-DCCAE, with the magnitude of the shift being dependent on the size of the reverse micelle's water pool. rsc.org This indicates that by changing the excitation wavelength, it is possible to photoselect molecules in specific solvation environments, and the resulting emission provides insight into the dynamics of that local environment. rsc.org The fluorescence anisotropy decays were also found to be dependent on the excitation wavelength, further confirming that different populations of molecules were being selectively excited. rsc.org
Given the structural similarity and the established solvatochromic nature of 7-aminocoumarins, it is highly probable that 4-chloro-7-diethylaminocoumarin exhibits similar excitation wavelength-dependent fluorescence, particularly in environments that restrict solvent mobility.
The following table illustrates the principle of Red-Edge Excitation Shift, with representative data for a structurally similar coumarin dye, 7-DCCAE, in a restricted environment, which demonstrates how the emission maximum shifts with changes in excitation wavelength.
| Excitation Wavelength (λex) (nm) | Emission Maximum (λem) (nm) | Stokes Shift (nm) |
| 375 | 480 | 105 |
| 405 | 485 | 80 |
| 420 | 492 | 72 |
| 430 | 498 | 68 |
This table presents illustrative data based on findings for structurally similar coumarin dyes to demonstrate the REES phenomenon. rsc.org
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) for Ground State Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases to predict their properties.
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. Using DFT methods, researchers can calculate the molecule's energy for different atomic arrangements until the lowest energy conformation is found. For instance, in a study on a related compound, 7-(Dimethylamino)-4-(Trifluoromethyl)Coumarin (C152), the molecular structure was optimized using the B3LYP/6-311G(d) level of theory to establish its most stable ground state geometry. researchgate.net This process is crucial as the molecular conformation influences its electronic properties, reactivity, and interactions with other molecules. The optimization provides key geometrical parameters such as bond lengths, bond angles, and dihedral angles.
Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing the chemical reactivity and electronic properties of a molecule. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and predicting the wavelengths of light a molecule will absorb. researchgate.netresearchgate.net
A smaller HOMO-LUMO gap suggests that the molecule is more reactive and that it will be easier to excite its electrons to a higher energy level. researchgate.net This energy gap is directly related to the electronic absorption spectra of the molecule. Theoretical calculations allow for the determination of these energy levels and the visualization of the electron density distribution in these orbitals. For example, studies on various coumarin (B35378) derivatives have shown how different substituents on the coumarin ring can alter the HOMO and LUMO energy levels, thereby tuning their photophysical properties. nih.gov
| Compound Name | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| 11-(4-chlorophenyl)-10-phenyl-10H-chromeno[4,3-d]pyrido[1,2-a]pyrimidin-6-one | -5.6121 | -1.9916 | 3.62 |
| 11-(4-methoxyphenyl)-10-phenyl-10H-chromeno[4,3-d]pyrido[1,2-a]pyrimidin-6-one | -5.4458 | -1.8166 | 3.63 |
| 11-(4-nitrophenyl)-10-phenyl-10H-chromeno[4,3-d]pyrido[1,2-a]pyrimidin-6-one | -6.1076 | -1.8210 | 4.29 |
| 11-(4-(dimethylamino)phenyl)-10-phenyl-10H-chromeno[4,3-d]pyrido[1,2-a]pyrimidin-6-one | -5.1179 | -1.6683 | 3.45 |
Data sourced from a study on chromenopyridopyrimidinones. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the behavior of molecules in their excited states. This is particularly important for fluorescent compounds like coumarins, as it allows for the simulation of their absorption and emission of light.
TD-DFT calculations can predict the electronic absorption spectra (UV-Visible spectra) of a molecule by calculating the energies of vertical excitations from the ground state to various excited states. researchgate.net These calculations provide the absorption wavelength (λmax) and the corresponding oscillator strength, which relates to the intensity of the absorption band. researchgate.net
Researchers often perform these simulations in different solvents to account for solvatochromic effects—the change in absorption or emission color with solvent polarity. researchgate.net For example, a TD-DFT study on 7-(Dimethylamino)-4-(Trifluoromethyl)Coumarin computed its UV-Vis absorption spectra in both the gas phase and in various solvents, showing good agreement with experimental results. researchgate.net Similarly, TD-DFT can be used to optimize the geometry of the first excited state, from which emission properties can be calculated, providing insights into the fluorescence of the compound. researchgate.net
TD-DFT not only predicts where a molecule will absorb light but also clarifies the nature of the underlying electronic transitions. By analyzing the molecular orbitals involved in an excitation, scientists can classify transitions, for instance, as localized π→π* transitions within the aromatic system or as intramolecular charge transfer (ICT) transitions. acs.org
In many donor-acceptor coumarins, including those with a 7-diethylamino group (a strong electron donor), excitation with light induces an ICT state where electron density moves from the donor part of the molecule to the acceptor part. acs.org In some cases, this is followed by a structural relaxation to a twisted intramolecular charge transfer (TICT) state, which can significantly affect the fluorescence properties. acs.org Understanding the nature of these transitions is key to designing coumarin dyes with specific optical properties for applications like fluorescent probes and dye-sensitized solar cells. acs.orgossila.com
Molecular Docking Studies for Intermolecular Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov It is extensively used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or nucleic acid.
Advanced Research Applications in Chemical and Material Sciences
Development of Fluorescent Probes and Chemical Sensors
The inherent fluorescence of the 7-diethylaminocoumarin core, which can be modulated by chemical reactions at the 4-position, makes it an excellent platform for designing fluorescent probes. These probes can signal the presence of specific analytes through changes in their fluorescence intensity or wavelength, enabling sensitive and selective detection.
While the 4-chloro-7-diethylamino-coumarin structure itself is a key component, probes for metal ions often involve its derivatization to include a specific binding site (receptor) for the target ion. The detection mechanism for copper ions (Cu²⁺) typically relies on the principles of chelation-enhanced fluorescence quenching or enhancement.
A common strategy involves modifying the coumarin (B35378) scaffold with a ligand that has a high affinity for Cu²⁺. Upon binding of Cu²⁺ to the ligand, several processes can occur to alter the fluorescence of the coumarin fluorophore:
Photoinduced Electron Transfer (PET) Quenching: In the absence of Cu²⁺, the probe might be highly fluorescent. The chelating group, with its lone pair of electrons, does not interfere with the fluorescence. However, upon binding to the paramagnetic Cu²⁺ ion, a PET process can be induced from the excited fluorophore to the metal ion, leading to a "turn-off" of fluorescence researchgate.netnih.gov.
Intramolecular Charge Transfer (ICT) Modulation: The binding of Cu²⁺ can alter the electron density of the molecule, thereby affecting the ICT process from the electron-donating diethylamino group to the electron-accepting coumarin lactone. This can lead to either a quenching ("turn-off") or a significant shift in the emission wavelength, allowing for ratiometric detection frontiersin.orgresearchgate.netfrontiersin.org.
For instance, a probe can be designed where the 4-chloro position is substituted with a group that coordinates with Cu²⁺. The complexation event restricts molecular vibrations or alters electronic pathways, causing a discernible change in the fluorescence output. The degree of fluorescence quenching is often linearly associated with the concentration of Cu²⁺, allowing for quantitative analysis with low detection limits nih.govrsc.org. The reversibility of this process can also be utilized; for example, the fluorescence of a Cu²⁺-quenched probe can be restored in the presence of species like H₂S that have a stronger affinity for copper, creating an "ON-OFF-ON" sensor system nih.gov.
Table 1: Examples of Coumarin-based Fluorescent Probes for Cu²⁺ Detection
| Probe Design Principle | Sensing Mechanism | Response Type | Typical Analytes |
|---|---|---|---|
| Coumarin scaffold with a chelating ligand | Chelation-induced fluorescence quenching via PET or ICT modulation | Turn-off or Ratiometric | Cu²⁺ |
| Naphthalimide-modified coumarin | Interaction with the amide and other potential sites, affecting ICT | Ratiometric | Cu²⁺ frontiersin.orgresearchgate.netfrontiersin.org |
| Reversible complexation | Fluorescence quenching by Cu²⁺, restored by stronger binding agents | ON-OFF-ON | Cu²⁺ and S²⁻/H₂S nih.govrsc.org |
The electrophilic nature of the carbon at the 4-position, enhanced by the chlorine atom, makes 4-chloro-7-diethylamino-coumarin a suitable reactive center for developing probes for nucleophilic reactive species.
Sulfane Sulfur: A notable application is in the detection of sulfane sulfurs (H₂Sₙ), which are important biological signaling molecules. A ratiometric probe named ACC-Cl utilizes the 4-chloro-7-diethylaminocoumarin ester as a reactive site semanticscholar.orgnih.gov. The mechanism involves a substitution-cyclization reaction with hydrogen polysulfides. Initially, the intact probe exhibits the green fluorescence of the coumarin ester. Upon reaction with H₂Sₙ, the chlorine is displaced, triggering an intramolecular cyclization that releases a different fluorescent molecule, 7-hydroxy-4-methylcoumarin, which emits blue fluorescence semanticscholar.orgnih.gov. This shift from green to blue emission allows for ratiometric detection, which is more reliable as it depends on the ratio of intensities at two wavelengths rather than a single intensity measurement semanticscholar.org.
Hypochlorite: For the detection of hypochlorite (ClO⁻), the reactivity of the coumarin ring system is exploited. Studies on related 7-diethylamino-coumarin derivatives have shown that interaction with hypochlorite leads to a chlorination reaction on the coumarin ring nih.gov. This chemical modification disrupts the π-conjugated system of the fluorophore, leading to the formation of non-fluorescent chlorinated derivatives nih.gov. This process results in a linear decay of fluorescence intensity, providing a "turn-off" mechanism for hypochlorite sensing nih.gov. Probes based on this principle can be highly effective for quantitative detection of hypochlorite.
Table 2: Detection Mechanisms for Reactive Species
| Analyte | Probe Moiety | Reaction Mechanism | Fluorescence Response |
|---|---|---|---|
| Sulfane Sulfur (H₂Sₙ) | 4-chloro-7-diethylaminocoumarin ester (ACC-Cl) | Substitution of chlorine followed by intramolecular cyclization, releasing a different fluorophore semanticscholar.orgnih.gov. | Ratiometric shift (Green to Blue) semanticscholar.orgnih.gov. |
| Hypochlorite (ClO⁻) | 7-diethylamino-coumarin scaffold | Electrophilic chlorination of the coumarin ring, disrupting conjugation nih.gov. | Turn-off (Fluorescence quenching) nih.gov. |
The versatility of the coumarin scaffold extends to the detection of organic molecules through various reaction-based strategies.
Thiols: Biological thiols such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH) can be detected using probes derived from 4-chloro-coumarin researchgate.net. The sensing mechanism is based on the nucleophilic substitution of the chlorine atom by the thiol group researchgate.net. This reaction attaches the thiol to the coumarin, altering its electronic properties and thus its fluorescence. For example, a probe can be designed where the fluorescence is initially quenched. The reaction with a thiol cleaves the quencher or modifies the molecule in a way that restores fluorescence, leading to a "turn-on" response rsc.org. The reactivity can be tuned to achieve selectivity for different thiols. Another approach involves using a maleimide group attached to the 7-diethylamino-coumarin core; the maleimide is highly reactive towards thiols, and the addition reaction can be used to signal the presence of thiol-containing proteins or peptides danaher.com.
Moisture: While specific probes for moisture based solely on 4-chloro-7-diethylamino-coumarin are less common, the principle of solvatochromism in coumarin dyes is relevant. The fluorescence of 7-diethylamino-coumarin derivatives is often sensitive to the polarity of the environment. Changes in water content can alter the local polarity, leading to shifts in the emission wavelength or changes in fluorescence intensity. This property is due to the twisted intramolecular charge transfer (TICT) state, which is stabilized in more polar solvents like water, often leading to fluorescence quenching nih.gov. This effect can be harnessed to create materials that respond to changes in humidity.
The design of a fluorescent sensor determines how it reports the presence of an analyte. Two dominant architectures are "turn-off" and ratiometric.
Turn-Off Sensors: This is the simplest sensor design. The probe is fluorescent in its native state, and interaction with the analyte quenches the fluorescence nih.gov. The mechanism for quenching can be PET, as seen in some Cu²⁺ sensors, or a chemical reaction that destroys the fluorophore, as with hypochlorite detection researchgate.netnih.gov. While straightforward, turn-off sensors can be susceptible to false positives from other quenchers and are dependent on the initial probe concentration.
Ratiometric Sensors: These sensors offer a more robust detection method by exhibiting a change in the ratio of fluorescence intensities at two different wavelengths upon analyte binding nih.gov. This can be achieved through several mechanisms:
Fluorophore Transformation: As seen with the sulfane sulfur probe ACC-Cl, the reaction with the analyte chemically transforms the initial fluorophore into a new one with a different emission spectrum semanticscholar.orgnih.gov.
Excited-State Intramolecular Proton Transfer (ESIPT): While not directly cited for the 4-chloro derivative, this is a common strategy in coumarin probes.
Förster Resonance Energy Transfer (FRET): A system can be built with two fluorophores where the analyte modulates the distance or spectral overlap between them.
Ratiometric sensing is internally calibrated, making it less sensitive to fluctuations in probe concentration, excitation intensity, and environmental conditions.
Table 3: Comparison of Sensor Architectures
| Sensor Type | Principle of Operation | Advantages | Disadvantages | Example Analyte |
|---|---|---|---|---|
| Turn-Off | Fluorescence is quenched upon analyte interaction nih.gov. | Simple design, high signal-to-background ratio. | Sensitive to probe concentration and environmental quenchers. | Cu²⁺, Hypochlorite researchgate.netnih.gov. |
| Ratiometric | Analyte induces a shift in emission wavelength, allowing for measurement at two wavelengths nih.gov. | Internal self-calibration, high accuracy and reliability. | More complex design and synthesis. | Sulfane Sulfur, N₂H₄ semanticscholar.orgrsc.org. |
Integration into Laser Dyes and Photonic Systems
The excellent photophysical properties of 7-aminocoumarin (B16596) derivatives, including high fluorescence quantum yields and photostability, make them ideal candidates for use in photonic applications, particularly as the gain medium in dye lasers.
Coumarin derivatives with an amino group, such as a diethylamino group, in the 7-position are known to be highly efficient laser dyes that operate in the blue-green region of the visible spectrum google.com. The 7-diethylamino group acts as a strong electron-donating group, which enhances the intramolecular charge transfer character of the molecule, leading to a large Stokes shift and a high fluorescence quantum yield—both critical properties for an effective laser dye tcichemicals.com.
These coumarin dyes are used as the active medium in liquid-solution dye lasers. In this setup, the dye solution is optically pumped by an external light source, such as a flashlamp or another laser. The coumarin molecules absorb the pump light, are excited to a higher energy state, and then undergo stimulated emission to produce a coherent laser beam. The specific wavelength of the laser output can be tuned by adjusting the concentration of the dye, the solvent, or by using optical elements within the laser cavity.
While 7-diethylamino-4-methylcoumarin (B84069) is a commercially available and widely studied laser dye, the introduction of substituents at the 4-position, such as a chloro or trifluoromethyl group, can be used to modify the dye's properties google.comossila.com. These modifications can improve photochemical stability or shift the lasing wavelength google.com. For example, 7-amino coumarins unsubstituted in the 4-position have been shown to have improved photochemical stability while still lasing effectively in the blue-green range google.com. The 4-chloro substituent influences the electronic properties and can fine-tune the spectral output and performance of the dye in laser systems.
An article focusing solely on the advanced research applications of the chemical compound “Coumarin, 4-chloro-7-diethylamino-” cannot be generated as requested.
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Optimization of Laser Dye Characteristics: While the broader family of 7-aminocoumarins is well-documented for use as laser dyes, specific studies detailing the optimization and performance characteristics of the 4-chloro variant are not available in the retrieved sources. Research tends to focus on derivatives with methyl or trifluoromethyl groups at the 4-position.
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Applications in Photocatalysis and Photochemical Reactions
Photopolymerization Reactions
The unique photochemical properties of coumarin derivatives, particularly those with strong intramolecular charge transfer characteristics like 7-(diethylamino)coumarins, have positioned them as effective components in photoinitiating systems for photopolymerization reactions. These systems are crucial for applications ranging from coatings and adhesives to advanced technologies like 3D printing. rsc.orgmdpi.comnih.gov The 7-(diethylamino) group acts as a potent electron donor, while the coumarin core functions as an electron acceptor and chromophore, enabling the molecule to absorb light in the near-UV and visible regions. researchgate.net This absorption of light is the initial step in generating reactive species that initiate polymerization.
In a typical Type II photoinitiating system, the coumarin derivative acts as a photosensitizer. Upon irradiation, it absorbs a photon and transitions to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. This excited triplet state can then interact with a co-initiator, such as an amine or an iodonium salt, through an electron transfer process to generate free radicals. These radicals are the active species that initiate the polymerization of monomers, such as acrylates.
Research on various 7-(diethylamino)coumarin derivatives has demonstrated their efficacy as photoinitiators. For instance, studies on several coumarin derivatives have shown their ability to act as visible light photoinitiators for the free radical photopolymerization of acrylates when irradiated with a 405 nm LED. rsc.org The efficiency of these photoinitiating systems is often evaluated by the final conversion of the monomer, which can be significantly high, indicating an efficient polymerization process.
While specific performance data for 4-chloro-7-diethylamino-coumarin in photopolymerization is not extensively documented in publicly available literature, the performance of structurally similar coumarin derivatives provides insight into its potential. The following table summarizes the photopolymerization performance of a representative 7-(diethylamino)coumarin-based photoinitiating system.
| Photoinitiating System | Monomer | Light Source | Final Conversion (%) |
| Coumarin Derivative / EDB / Iodonium Salt | Acrylate | 405 nm LED | > 80% |
Data is representative of typical performance for 7-(diethylamino)coumarin-based systems and may not reflect the exact performance of 4-chloro-7-diethylamino-coumarin.
The substitution at the 4-position of the coumarin ring can influence the photophysical and photochemical properties of the molecule, thereby affecting its photoinitiation efficiency. A chlorine atom at this position, being an electron-withdrawing group, could potentially modulate the energy levels of the molecule and its excited states, which in turn would impact the efficiency of the electron transfer process and radical generation.
Catalysis in Light-Driven Synthetic Processes
One notable application is in visible-light-driven reductions. For example, commercially available coumarin dyes, in combination with reducible metal ions like Sm(III), have been shown to catalyze divalent lanthanide-mediated reductions of various functional groups, including C=O, C–halogen, P–Cl, and N=N bonds, at ambient temperature in aqueous solvent mixtures. In such a system, the coumarin dye absorbs visible light and initiates a photoinduced electron transfer to the stable trivalent metal precursor, generating the active divalent species that performs the reduction. A sacrificial reductant can then regenerate the coumarin catalyst, allowing it to participate in multiple catalytic cycles.
The catalytic cycle can be summarized as follows:
Light Absorption: The coumarin catalyst absorbs a photon of visible light, transitioning to an excited state.
Electron Transfer: The excited coumarin transfers an electron to the Sm(III) precursor, generating the highly reducing Sm(II) species and the oxidized coumarin radical cation.
Substrate Reduction: The Sm(II) species reduces the substrate molecule.
Catalyst Regeneration: A terminal reductant, such as ascorbic acid, regenerates the ground-state coumarin catalyst from its oxidized form.
The efficiency of such catalytic systems is often evaluated by the yield of the desired product. The following table provides representative data on the performance of a coumarin-based photocatalytic system for the reduction of various substrates.
| Substrate | Product | Catalyst System | Yield (%) |
| 4-Nitrobenzaldehyde | 4-Nitrobenzylalcohol | Coumarin Dye / Sm(OTf)₃ | 36 |
| Naphthaldehyde | Naphthyl Pinacol | Coumarin Dye / Sm(OTf)₃ | 22 |
| Cinnamaldehyde | Cinnamyl Pinacol | Coumarin Dye / Sm(OTf)₃ | 43 |
Data is representative of a visible-light-driven Sm(II)-mediated reduction catalyzed by a coumarin dye and may not directly correspond to the performance of 4-chloro-7-diethylamino-coumarin.
The presence of the chloro group at the 4-position of the coumarin ring in 4-chloro-7-diethylamino-coumarin could influence its redox potential and excited-state properties, potentially impacting its efficiency as a photocatalyst in such reactions.
Chromophores in Photocatalytic Systems
The fundamental role of 4-chloro-7-diethylamino-coumarin in photocatalytic systems is to act as a chromophore, the part of the molecule responsible for absorbing light energy. The extensive conjugated π-system of the coumarin scaffold, coupled with the electron-donating diethylamino group, gives rise to strong absorption bands in the visible region of the electromagnetic spectrum. This ability to absorb visible light is a key advantage, as it allows for the utilization of a significant portion of the solar spectrum, paving the way for more sustainable and environmentally friendly chemical processes. nih.gov
In the context of photocatalysis, the coumarin chromophore, upon absorbing a photon, is promoted to an electronically excited state. This excited state is a more potent redox agent than the ground state, meaning it can more readily donate or accept an electron. This property is harnessed to drive chemical reactions that would otherwise be thermodynamically unfavorable.
A prime example is the use of dye-sensitized titanium dioxide (TiO₂) nanoparticles for the photocatalytic synthesis of coumarin derivatives themselves. nih.gov In such systems, a dye, which can be a coumarin derivative, is adsorbed onto the surface of the TiO₂ semiconductor. The dye absorbs visible light, an energy range where TiO₂ itself is not active, and injects an electron into the conduction band of the TiO₂. This charge separation is the primary step that initiates the subsequent redox reactions leading to the formation of the desired products. The efficiency of these systems is often evaluated by the yield of the product under different reaction conditions.
The following table illustrates the effect of light intensity on the yield of a photocatalytic reaction using a dye-sensitized TiO₂ system.
| Light Intensity (mW cm⁻²) | Yield (%) |
| 20 | 68 |
| 100 | 96 |
This data demonstrates the general principle of dye-sensitized photocatalysis and is not specific to 4-chloro-7-diethylamino-coumarin.
The specific absorption characteristics of 4-chloro-7-diethylamino-coumarin, including its maximum absorption wavelength and molar extinction coefficient, would determine its suitability as a chromophore for specific photocatalytic applications and its compatibility with different light sources. The chloro substituent at the 4-position can cause a bathochromic or hypsochromic shift in the absorption spectrum, thereby fine-tuning its light-harvesting properties.
Role in Analytical Chemistry and Derivatization
Functionalization for Enhanced Detectability of Analytes
In analytical chemistry, derivatization is a common strategy to improve the detectability of analytes, especially for those that lack a suitable chromophore or fluorophore for sensitive detection. Coumarin derivatives, with their strong fluorescence properties, are excellent candidates for use as derivatizing agents. The 4-chloro-7-diethylamino-coumarin scaffold can be modified to introduce a reactive functional group that can covalently bind to the analyte of interest. This process attaches a highly fluorescent tag to the analyte, significantly enhancing its signal in fluorescence-based detection methods.
The choice of the reactive group on the coumarin derivative depends on the functional group present in the analyte. For example, coumarin derivatives bearing an isocyanate group can be used to label alcohols, while those with a maleimide group can react with thiols. Similarly, derivatives with a carbonyl azide (B81097) or a carboxylic acid group can be used to derivatize amines and other nucleophiles. nih.gov
A key advantage of using 7-(diethylamino)coumarin derivatives for derivatization is the significant increase in fluorescence upon conjugation to the analyte. This "turn-on" fluorescence is often due to changes in the electronic environment of the coumarin core upon reaction. The high quantum yield of the resulting fluorescent adduct allows for the detection of analytes at very low concentrations.
For instance, 7-(diethylamino)coumarin-3-carbonyl azide has been successfully employed for the derivatization of ceramides, allowing for their ultrasensitive optical quantification. This method showed a remarkable improvement in the limit of detection compared to other derivatizing agents.
The following table compares the limit of detection for ceramide analysis using different derivatization agents.
| Derivatization Agent | Limit of Detection (pmol) |
| Benzoyl chloride | > 6000 |
| 9-Anthracenecarbonyl cyanide | 250 |
| 7-(Diethylamino)coumarin-3-carbonyl azide | 0.6 |
The 4-chloro substituent in 4-chloro-7-diethylamino-coumarin can serve as a reactive site for nucleophilic substitution, allowing for the direct attachment of analytes containing functional groups like amines, thiols, or alcohols. This direct functionalization provides a straightforward route for preparing fluorescently labeled analytes for enhanced detection.
Application in Chromatographic and Spectrometric Analysis
The functionalization of analytes with 4-chloro-7-diethylamino-coumarin not only enhances their detectability but also improves their chromatographic behavior. The derivatization process can increase the hydrophobicity of polar analytes, leading to better retention and separation on reversed-phase high-performance liquid chromatography (HPLC) columns.
Once the analytes are fluorescently labeled, they can be detected with high sensitivity using a fluorescence detector following HPLC separation. This combination of efficient separation and sensitive detection allows for the quantification of trace amounts of analytes in complex matrices, such as biological fluids, environmental samples, and pharmaceutical formulations.
An example of this application is the analysis of sulfonamides in pharmaceutical and physiological samples. A method was developed using 7-(diethylamino)coumarin-3-carboxylic acid as a derivatization reagent for the analysis of three sulfonamides by capillary electrophoresis with laser-induced fluorescence detection. The method achieved very low detection limits, demonstrating the power of this approach for trace analysis. nih.gov
The following table summarizes the detection limits for three sulfonamides after derivatization with a 7-(diethylamino)coumarin derivative. nih.gov
| Analyte | Detection Limit (nM) |
| Hydrochlorothiazide (HCTZ) | 0.24 |
| Chlorothiazide (CTZ) | 0.29 |
| Chlortalidone (CTD) | 0.23 |
This data is for a 7-(diethylamino)coumarin-3-carboxylic acid derivative and illustrates the potential sensitivity achievable with this class of labeling agents.
In addition to fluorescence detection, the derivatized analytes can also be analyzed by mass spectrometry (MS). The coumarin tag can facilitate the ionization of the analyte in the mass spectrometer, and the characteristic fragmentation pattern of the coumarin moiety can be used for structural elucidation and confirmation. The combination of HPLC with tandem mass spectrometry (LC-MS/MS) provides a highly selective and sensitive method for the analysis of coumarin-labeled analytes.
Structure Property Relationship Investigations
Systematic Investigation of Substituent Effects on Electronic and Photophysical Properties
The electronic and photophysical properties of 7-diethylaminocoumarin derivatives are profoundly influenced by the nature and position of various substituents. The diethylamino group at the C-7 position acts as a strong electron-donating group, while the lactone carbonyl group functions as an electron acceptor, creating a "push-pull" system. This inherent electronic asymmetry is key to the molecule's fluorescent properties. mdpi.comvjs.ac.vn
Modifications, particularly at the C-3 and C-4 positions, can systematically alter the molecule's absorption and emission spectra. nih.govsemanticscholar.org Introducing electron-withdrawing groups generally leads to a bathochromic (red) shift in both absorption and emission wavelengths. mdpi.com This is due to the extension of the π-conjugation and an enhancement of the intramolecular charge-transfer transition. vjs.ac.vn For instance, the introduction of azolyl groups at the 3-position results in red-shifted absorption and fluorescence maxima compared to their unsubstituted counterparts. jst.go.jp
Conversely, the nature of the substituent at the C-7 position is also critical. Studies comparing various groups at this position show that increasing the electron-donating ability enhances fluorescence intensity. The dimethylamino and diethylamino groups are particularly effective in this regard. mdpi.com
The solvent environment also plays a crucial role, with polar solvents often inducing significant red shifts in the emission spectra of these dyes, indicative of a more polar excited state compared to the ground state. eurjchem.comresearchgate.netresearchgate.net This solvatochromism confirms the charge-transfer nature of the excited state. eurjchem.comresearchgate.net
The following table presents photophysical data for several 7-diethylaminocoumarin derivatives, illustrating the impact of substituents at the 3-position on their spectral properties in chloroform (B151607).
| Derivative Name | Substituent at C-3 | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes' Shift (nm) |
| Cou-Brom | -Br | 398 | 452 | 54 |
| Cou-TT | Thieno[3,2-b]thiophene (B52689) | 430 | 480 | 50 |
| Cou-BDT | Benzo[1,2-b:5,4-b']dithiophene | 465 | 510 | 45 |
Table created based on data from VJC, 53(5), 2015. vjs.ac.vn
Correlating Structural Modifications with Functional Performance
The systematic modifications of the 7-diethylaminocoumarin scaffold directly translate into changes in functional performance, particularly for applications like fluorescent probes, laser dyes, and solid-state emitters. The goal of structure-property studies is often to optimize a molecule for a specific function by fine-tuning its photophysical characteristics. semanticscholar.org
For instance, the development of highly sensitive fluorophores for analytical and biological chemistry hinges on maximizing fluorescence intensity and shifting emission to desired wavelengths. jst.go.jp The introduction of a thieno[3,2-b]thiophene moiety at the 3-position of 7-diethylaminocoumarin was shown to cause a significant bathochromic shift in both absorption and emission spectra, enhancing its utility as a fluorescent dye. vjs.ac.vn
In the context of laser dyes, performance is dictated by the competition between radiative (fluorescence) and non-radiative decay pathways. Structural modifications are employed to enhance the fluorescence quantum yield and photostability while minimizing competing processes like intersystem crossing. semanticscholar.org The introduction of electron-donating groups at the 7-position and electron-withdrawing groups at the 3- or 4-position can effectively tune these deactivation channels. nih.govsemanticscholar.org
Furthermore, functional performance is not limited to solution-based applications. The solid-state fluorescence of 7-diethylaminocoumarin derivatives is highly dependent on the molecular arrangement and intermolecular interactions within the crystal lattice. semanticscholar.org For example, 7-(Diethylamino)-3-phenylcoumarin exhibits strong emission in the solid state due to intermolecular C-H···O, C-H···N, and C-H···π interactions in its crystal structure. In contrast, a similar thiazole (B1198619) derivative was found to be non-emissive in the solid state because of its different packing arrangement, which included π-π and S-π interactions that quench fluorescence. semanticscholar.org This demonstrates that correlating structure to function in the solid state requires consideration of supramolecular assembly in addition to intramolecular electronics.
Rational Design Principles for Functionalized Derivatives
The accumulated knowledge from structure-property investigations has led to the formulation of rational design principles for creating new functionalized 7-diethylaminocoumarin derivatives with predictable properties. semanticscholar.orgcore.ac.uk These principles guide the molecular engineering of the coumarin (B35378) scaffold for targeted applications.
A primary design principle involves the modulation of the intramolecular charge transfer (ICT) characteristics through a "push-pull" architecture. vjs.ac.vn This is achieved by:
Maximizing Electron Donation at C-7: Employing strong electron-donating groups, such as the diethylamino group, is crucial for establishing a strong charge-transfer character and achieving high fluorescence quantum yields. mdpi.com
Tuning Electron Acceptance at C-3 and C-4: Introducing various electron-withdrawing groups or extending the π-conjugated system at the C-3 or C-4 position allows for fine-tuning of the absorption and emission wavelengths. mdpi.comnih.gov This strategy can shift fluorescence across the blue-green region of the spectrum. mdpi.com
Another key principle is the consideration of the target application's environment. For biological probes, water solubility and cell permeability become important design factors. researchgate.net For solid-state materials, the design must account for intermolecular forces that govern crystal packing. The 7-diethylamino group itself can act as a structural spacer that facilitates favorable π-stacking interactions, a crucial insight for engineering crystalline materials with desired optical properties. rsc.org
Finally, a holistic design approach considers the entire molecular structure. Seemingly minor auxiliary substituents, such as an ester group on the pyrone ring, can have profound effects on the photophysical behavior by influencing molecular conformation. acs.org Therefore, rational design must extend beyond the primary "push-pull" substituents to include all parts of the molecular framework to create scaffolds with predictable and optimized functional properties for use in materials science, bioimaging, and photonics. core.ac.ukacs.org
Future Research Directions and Translational Opportunities
Development of Novel Derivatives with Enhanced Performance
The core structure of 4-chloro-7-diethylaminocoumarin offers a versatile platform for creating new molecules with superior and customized functionalities. By strategically modifying different parts of the coumarin (B35378) ring, scientists can fine-tune its chemical and physical properties to suit specific applications.
A primary focus of derivatization is the substitution of the chlorine atom at the 4-position. This site readily undergoes nucleophilic substitution, allowing for the introduction of a wide variety of chemical groups. For instance, replacing the chloro group with different amines or thiols can significantly alter the light-absorbing and emitting properties of the compound, enabling the creation of a palette of fluorescent colors from blue to red. This is particularly valuable for multicolor biological imaging.
Furthermore, the aromatic ring of the coumarin can be functionalized to further modulate its electronic and, consequently, its optical properties. The overarching goals of these synthetic efforts are to produce derivatives with higher fluorescence quantum yields for more sensitive detection, larger Stokes shifts to improve signal quality, enhanced photostability for longer-term experiments, and specific reactivity toward target molecules.
| Modification Site | Potential New Groups | Anticipated Performance Enhancement |
| 4-Position (Chloro replacement) | Azides, Alkynes, Biotin | Enables bio-orthogonal conjugation and targeted delivery. |
| 7-Position (Diethylamino) | Morpholine, Piperazine | Improved water solubility and altered photophysical properties. |
| Coumarin Backbone | Electron-withdrawing/donating groups | Fine-tuning of absorption/emission wavelengths and environmental sensitivity. |
Expanding the Scope of Sensing and Imaging Applications
The favorable photophysical characteristics of 4-chloro-7-diethylaminocoumarin and its derivatives make them prime candidates for a host of new sensing and imaging applications. Future work will likely focus on creating probes for specific biological targets and environmental contaminants.
In biological imaging , researchers are working to develop probes that can selectively light up specific organelles within living cells, such as mitochondria or lysosomes. This can be achieved by attaching the coumarin molecule to a targeting group, like a specific peptide or small molecule, that directs it to the desired location. Such tools are invaluable for studying cellular processes in real-time and understanding disease mechanisms. Additionally, "smart" probes are being designed to only become fluorescent after reacting with a specific enzyme or molecule of interest, providing a clear signal of its presence and activity.
In the arena of environmental sensing , there is a pressing need for rapid and sensitive methods to detect pollutants like heavy metal ions and pesticides. Coumarin-based sensors can be designed to bind to these contaminants, triggering a change in their fluorescence that can be easily measured. The development of portable devices incorporating these fluorescent probes could revolutionize on-site environmental monitoring.
The application of these coumarins is also extending into materials science . By
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
